
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromoethane and 4-methylpent-3-en-1-ol. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl derivatives, while oxidation could produce corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving dioxolane derivatives.
Medicine: Exploration of pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would involve its interaction with molecular targets through its functional groups. The bromoethyl group may act as a reactive site for nucleophilic attack, while the dioxolane ring could participate in ring-opening reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Lacks the methylpent-en-yl group.
2-(4-Methylpent-3-en-1-yl)-1,3-dioxolane: Lacks the bromoethyl group.
Propiedades
Número CAS |
89930-11-0 |
|---|---|
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)4-3-5-11(6-7-12)13-8-9-14-11/h4H,3,5-9H2,1-2H3 |
Clave InChI |
QNZSXOKXUHRUMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1(OCCO1)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


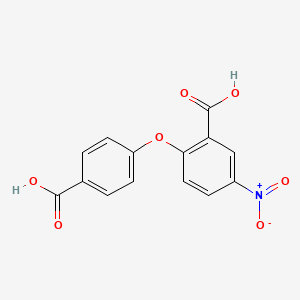
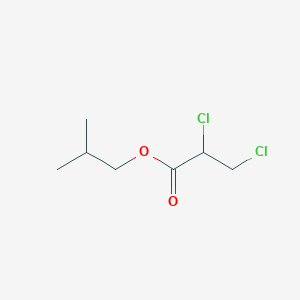

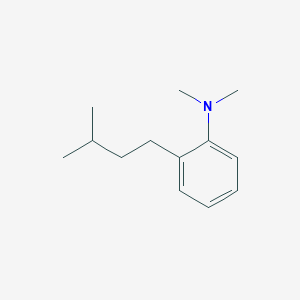
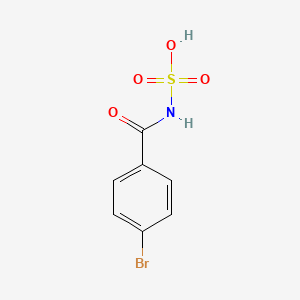
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
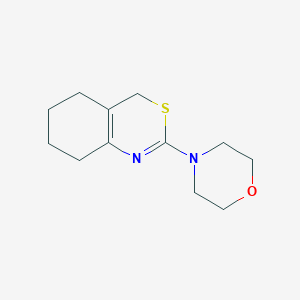
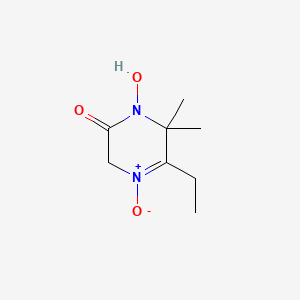
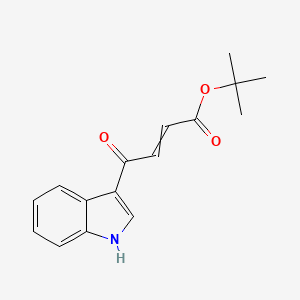
![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)
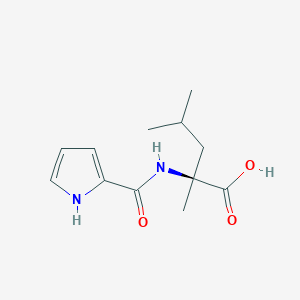
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)

